molecular formula C11H9BrN2O B1334560 (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 300849-76-7

(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Cat. No. B1334560
M. Wt: 265.11 g/mol
InChI Key: YLPFQQZJYHNTLW-UHFFFAOYSA-N
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Description

The compound "(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone" is a brominated aromatic ketone with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar brominated compounds have been synthesized and evaluated for their biological properties, such as antioxidant and antitumor activities. These compounds are characterized by the presence of a bromophenyl group and a heterocyclic moiety, which are believed to contribute to their biological activities .

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the reaction of a bromophenol with an acyl chloride or through a cross-coupling reaction. For instance, (5-bromo-2-hydroxyphenyl)(phenyl)methanone was synthesized by reacting 4-bromophenol with benzoyl chloride . Similarly, substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones were prepared by Suzuki cross-coupling from a bromophenyl precursor . These methods could potentially be adapted for the synthesis of "(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be confirmed by techniques such as X-ray crystallography. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined, providing detailed information about its molecular geometry and confirming the identity of the synthesized compound . This approach could be used to analyze the molecular structure of "(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone" once synthesized.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further bromination, reduction, and demethylation, to yield a range of derivatives with different substitution patterns and potential biological activities . These reactions can be used to modify the chemical structure and properties of the compounds, potentially leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the aromatic rings. The presence of bromine atoms and hydroxyl groups can enhance the antioxidant properties of these compounds, as demonstrated by various in vitro assays . The specific properties of "(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone" would need to be determined experimentally, but it is likely that the bromophenyl and imidazolyl groups would confer interesting chemical characteristics relevant to its potential biological applications.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Synthesis and Evaluation: A series of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones, prepared using Suzuki cross-coupling from similar compounds, showed significant antibacterial and antifungal activities against various bacterial and fungal strains (B. Reddy & V. P. Reddy, 2016).
  • Antimicrobial Properties of Derivatives: Novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones demonstrated notable antibacterial properties, indicating potential as broad-spectrum antibiotics (P. Chandra et al., 2020).

Synthesis and Structural Analysis

  • Novel Tandem Annulation Reaction: A unique compound was synthesized using a novel tandem annulation reaction, offering insights into molecular structures and intermolecular hydrogen bonding patterns (Yan-qing Ge et al., 2011).
  • Synthesis and Structure of Benzofuran Compounds: Synthesis of various 2-aroylbenzofuran-3-ols, including structural characterization and in vitro cytotoxicity testing, indicated potential applications in cancer research (Nguyễn Tiến Công et al., 2020).

Optical, Electrical, and Thermal Properties

  • Oligobenzimidazoles Characterization: Analysis of the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazole compounds, synthesized from similar chemical structures, revealed diverse applications in material science (Siddeswaran Anand & A. Muthusamy, 2018).

Novel Synthesis Methods

  • Synthesis of BACE1 Inhibitor: An efficient method developed for synthesizing a BACE1 inhibitor, crucial for Alzheimer's Disease treatment, exemplifies the potential for developing therapeutic agents (P. Zhou et al., 2009).
  • Innovative Synthesis of 1H-Isoindoles: Creation of novel 1H-isoindoles using aryl(2-bromophenyl)methanones showcases advancements in synthetic chemistry techniques (K. Kobayashi et al., 2014).

properties

IUPAC Name

(3-bromophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPFQQZJYHNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399817
Record name F0145-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

CAS RN

300849-76-7
Record name F0145-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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